[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester
Overview
Description
“[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester”, also known as 1-BOC-4-(4-Bromophenyl)piperazine, is a reagent used in the synthesis of dual Bcl-2/Bcl-xL inhibitors . It is also known by other names such as 4-(4-BROMO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester” include a molecular weight of 341.24 g/mol, a computed XLogP3-AA of 3.4, and a monoisotopic mass of 340.07864 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 freely rotating bonds . Further details about its physical and chemical properties might be found in specialized chemical literature or databases.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester derivatives have been explored for their potential in biological applications. One study focused on the synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative. These compounds were studied for their antibacterial and antifungal activities, showcasing moderate activity against several microorganisms (Kulkarni et al., 2016).
Another research effort synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate through a condensation reaction, characterized it, and assessed its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity, indicating its potential for further biological applications (Sanjeevarayappa et al., 2015).
Crystal Structure and Molecular Analysis
Research on the crystal structure and molecular analysis of related piperazine derivatives reveals the importance of molecular shape and intermolecular interactions in determining the compounds' properties and potential applications. For instance, a study on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives showed their crystal packing and intermolecular hydrogen bonds, which could influence their reactivity and biological activity (Kumara et al., 2017).
Biological Evaluation
While direct research on [4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester's biological applications is limited, studies on similar piperazine derivatives highlight the potential of these compounds in medicinal chemistry. For example, derivatives have been synthesized for evaluation as anti-malarial agents, showing the diverse biological activities that piperazine compounds can exhibit (Cunico et al., 2009).
properties
IUPAC Name |
tert-butyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)12-18-8-10-19(11-9-18)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPIVGFJSQMRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.